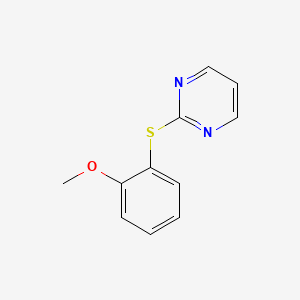

2-(2-Methoxyphenyl)sulfanylpyrimidine

Beschreibung

2-(2-Methoxyphenyl)sulfanylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a sulfanyl (-S-) group linked to a 2-methoxyphenyl ring. For example, 6-[(2-Methylphenyl)sulfanyl]pyrimidine-dione derivatives are prepared by reacting halogenated pyrimidines with thiophenols under basic conditions . Such methods are likely applicable to the target compound.

Eigenschaften

CAS-Nummer |

646511-12-8 |

|---|---|

Molekularformel |

C11H10N2OS |

Molekulargewicht |

218.28 g/mol |

IUPAC-Name |

2-(2-methoxyphenyl)sulfanylpyrimidine |

InChI |

InChI=1S/C11H10N2OS/c1-14-9-5-2-3-6-10(9)15-11-12-7-4-8-13-11/h2-8H,1H3 |

InChI-Schlüssel |

TZRWMYUKNWGRGS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1SC2=NC=CC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Methoxyphenyl)sulfanylpyrimidin beinhaltet typischerweise die Reaktion von 2-Methoxyphenylthiol mit einem Pyrimidinderivat unter bestimmten Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung einer Base wie Natriumhydrid (NaH) in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF), um die nucleophile Substitutionsreaktion zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2-(2-Methoxyphenyl)sulfanylpyrimidin nicht allgemein dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen für die Handhabung reaktiver Zwischenprodukte und Lösungsmittel .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Methoxyphenyl)sulfanylpyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Schwefelatom kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Thiole oder andere reduzierte Schwefelverbindungen zu bilden.

Substitution: Die Methoxygruppe oder die Sulfanylgruppe können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Alkoxide können für Substitutionsreaktionen verwendet werden

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und andere reduzierte Schwefelverbindungen.

Substitution: Verschiedene substituierte Pyrimidinderivate

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2-Methoxyphenyl)sulfanylpyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als elektrophiler Kriegskopf fungieren und kovalente Bindungen mit nucleophilen Stellen an Proteinen eingehen, wie z. B. Cysteinresten. Dies kann zur Inhibition der Proteinfunktion oder zur Modulation der Proteintätigkeit führen, was in der Medikamentenentwicklung und der biochemischen Forschung nützlich ist.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets. For example, it can act as an electrophilic warhead, forming covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This can lead to the inhibition of protein function or the modulation of protein activity, which is useful in drug development and biochemical research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen vs. Methoxy Substituents

- The chlorophenyl analog (CAS 343374-33-4) has a molecular weight of 279.77 g/mol and a ChemSpider ID of 26100615. Such halogenated derivatives are often explored for enhanced metabolic stability in drug design .

- 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine (): The 3,4-dimethoxy substitution (CAS 646511-20-8) increases electron density compared to the 2-methoxy analog. This positional isomer may exhibit distinct hydrogen-bonding patterns and bioavailability due to steric and electronic differences .

Alkyl vs. Aryl Sulfanyl Groups

- 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Replacing the aryl group with a methoxyethyl chain reduces aromaticity but enhances flexibility. This compound (C₁₂H₁₇N₃O₂S, MW 279.35 g/mol) forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature absent in the rigid aryl-substituted target compound .

Core Heterocycle Modifications

Pyrimidine-Dione Derivatives

- 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione (): The addition of carbonyl groups at positions 2 and 4 (pyrimidine-dione) introduces hydrogen-bonding sites, as seen in its crystal structure (C₁₄H₁₆N₂O₂S, MP 210–212°C). This derivative exhibits antiviral and anticancer activity, suggesting that the target compound’s bioactivity could be modulated by similar functional groups .

Pyrazolo[1,5-a]pyrimidinone Systems

- 2-(2-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (): Fusion of a pyrazole ring with pyrimidine alters planarity and electronic distribution.

Electronic and Steric Effects

- 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine (): The nitro group (CAS 1118787-28-2, MW 247.28 g/mol) introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group.

Melting Points and Solubility

- The methoxyethyl analog () has a lower melting point (113–115°C) compared to the rigid pyrimidine-dione derivative (210–212°C) (), highlighting how alkyl chains reduce crystallinity .

- 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (, CAS 338771-65-6, MW 325.39 g/mol) incorporates a pyridinyl group, likely enhancing water solubility due to increased polarity .

Biologische Aktivität

2-(2-Methoxyphenyl)sulfanylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a pyrimidine ring and a methoxyphenyl sulfanyl group, suggests diverse interactions with biological targets.

- CAS Number : 646511-12-8

- Molecular Formula : C11H12N2OS

- Molecular Weight : 220.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxy group may enhance lipophilicity, facilitating membrane permeability, while the sulfanyl moiety can participate in nucleophilic attacks on electrophilic centers in proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. The compound's interaction with DNA or RNA synthesis pathways may also contribute to its anticancer effects.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. Research shows that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrimidine derivatives showed significant antibacterial activity against resistant strains, including S. aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

- Anticancer Mechanisms : In vitro studies indicated that certain pyrimidine analogs could effectively induce apoptosis in human breast cancer cells by activating caspase pathways, showcasing their potential as therapeutic agents against cancer.

- Anti-inflammatory Studies : Research conducted on pyrimidine compounds revealed their ability to downregulate inflammatory markers in animal models, suggesting their utility in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.